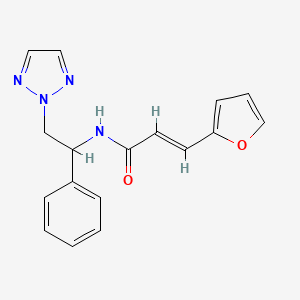
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide, also known as FTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FTA is a small molecule that has been synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has been shown to exhibit unique biochemical and physiological effects. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis by activating caspase-3 and caspase-9. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. In addition, (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide can be easily synthesized using various methods and can be obtained in high yields and purity. However, (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide also has some limitations, including its potential toxicity and lack of specificity. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide may exhibit toxicity at high concentrations, and its effects may not be specific to certain cell types or signaling pathways.
Future Directions
There are several future directions for research on (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide. One direction is to further investigate the mechanism of action of (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide and its effects on various signaling pathways. Another direction is to explore the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide in other fields of research, including cardiovascular disease and metabolic disorders. In addition, future research could focus on optimizing the synthesis method of (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide and developing new derivatives of (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide with improved efficacy and specificity.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide can be synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide and its potential therapeutic applications.
Synthesis Methods
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide can be synthesized using various methods, including the Huisgen cycloaddition reaction and the Suzuki-Miyaura coupling reaction. The Huisgen cycloaddition reaction involves the reaction of an alkyne and an azide to form a triazole ring. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid and an aryl halide to form an aryl-aryl bond. Both methods have been used to synthesize (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide with high yields and purity.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(9-8-15-7-4-12-23-15)20-16(13-21-18-10-11-19-21)14-5-2-1-3-6-14/h1-12,16H,13H2,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJIINSSZVTQGK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

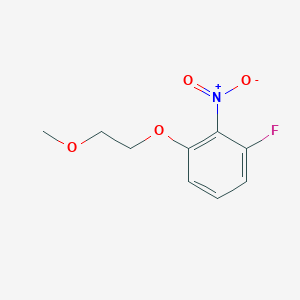
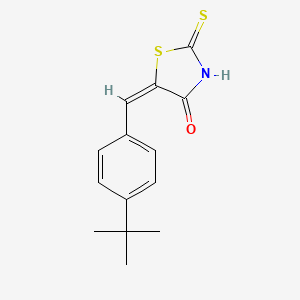
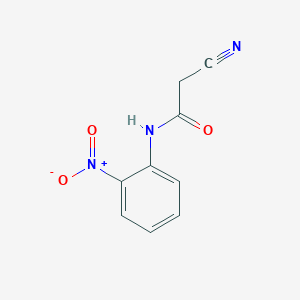
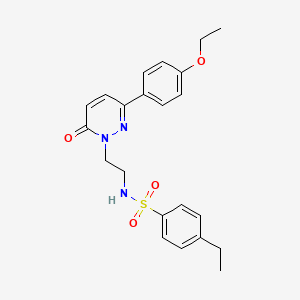
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
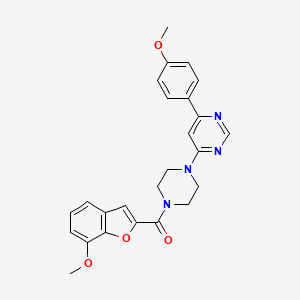

![N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2606702.png)

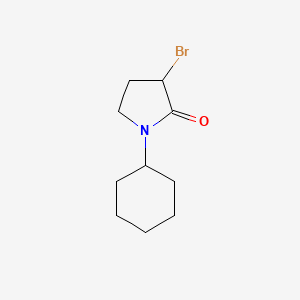
![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)